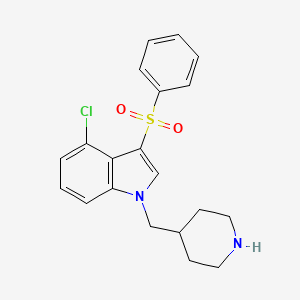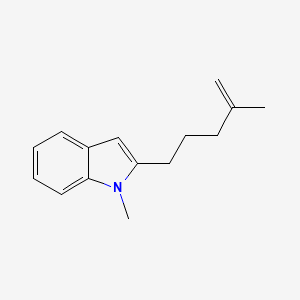
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the first position and a 4-methylpent-4-en-1-yl group at the second position of the indole ring.
準備方法
The synthesis of 1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with 4-methylpent-4-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the 4-methylpent-4-en-1-yl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
科学的研究の応用
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism by which 1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets are still under investigation and may vary depending on the specific context of its use .
類似化合物との比較
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the 4-methylpent-4-en-1-yl group, making it less hydrophobic and potentially less biologically active.
2-Methylindole: Has a methyl group at the second position but lacks the 4-methylpent-4-en-1-yl group, resulting in different chemical and biological properties.
1-Methyl-2-phenylindole: Contains a phenyl group instead of the 4-methylpent-4-en-1-yl group, which may alter its reactivity and biological activity.
特性
CAS番号 |
683800-05-7 |
|---|---|
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC名 |
1-methyl-2-(4-methylpent-4-enyl)indole |
InChI |
InChI=1S/C15H19N/c1-12(2)7-6-9-14-11-13-8-4-5-10-15(13)16(14)3/h4-5,8,10-11H,1,6-7,9H2,2-3H3 |
InChIキー |
NYYDZLUTWDETRU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCCC1=CC2=CC=CC=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
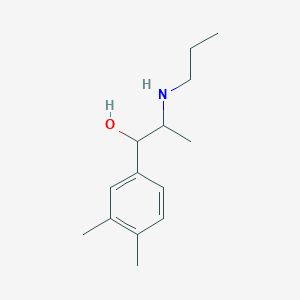
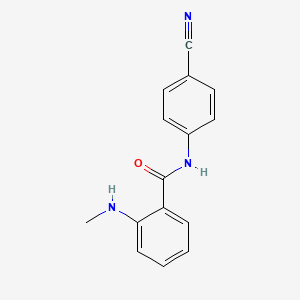
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
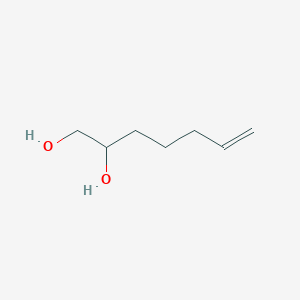
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)


